molecular formula C28H28FN3O3 B2862979 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one CAS No. 1018162-35-0

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one

Cat. No.: B2862979
CAS No.: 1018162-35-0
M. Wt: 473.548
InChI Key: NBOSBXYMZWVJCD-UHFFFAOYSA-N
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Description

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps The process begins with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivativeThe final step includes the attachment of the dimethylphenoxy and fluorophenyl groups via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-11-12-22(13-19(18)2)35-17-21(33)16-32-26-10-6-4-8-24(26)30-28(32)20-14-27(34)31(15-20)25-9-5-3-7-23(25)29/h3-13,20-21,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOSBXYMZWVJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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